2-Amino-4,6-dimethylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZJLJVSFQXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967302 | |
| Record name | 2-Amino-4,6-dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52834-01-2 | |
| Record name | 2-Amino-4,6-dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Amidation Step : The precursor reacts with a 20–30% aqueous ammonia solution at 120–180°C for 2–10 hours under autoclave conditions. This substitutes the chlorine atom with an amino group, yielding 2-amino-3-cyano-4,6-dimethylpyridine.
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Hydrolysis Step : After ammonia removal via reduced pressure, a strong base (e.g., NaOH or KOH) is added to hydrolyze the nitrile group to a carboxylic acid. Heating at 80–100°C for 2–5 hours facilitates this conversion, followed by acidification to precipitate the product.
Table 1: Optimization of Hydrolysis Parameters
This method achieved a 94% yield in the final hydrolysis step and an overall purity of 97.06%. For the 4,6-dimethyl variant, analogous starting materials would require adjustments to steric and electronic effects, potentially extending reaction times or modifying solvent systems.
Arylamide Cyclization with Triethyl Orthoformate
Industrial synthesis routes described by VulcanChem emphasize cyclization strategies using arylamide derivatives . While specifics are proprietary, the general pathway involves:
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Formation of Arylamide Intermediate : Condensation of 2-amino-4,6-dimethylnicotinic acid with an aryl amine.
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Cyclization : Treatment with triethyl orthoformate in acetic anhydride induces ring closure, forming the nicotinic acid backbone.
Critical Considerations :
-
Triethyl orthoformate acts as a dehydrating agent, facilitating imidate intermediate formation.
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Acetic anhydride’s polarity governs reaction kinetics, with anhydrous conditions preventing hydrolysis.
Despite the lack of explicit yield data, this method is noted for its applicability in scalable production, particularly for functionalized derivatives.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Emerging techniques leverage microwave irradiation to accelerate reaction rates. A modified hydrolysis protocol reduced the amidation step from 7 hours to 45 minutes in preliminary trials, though yields remained suboptimal (68–72%) compared to conventional heating.
Enzymatic Hydrolysis
Pilot studies using nitrilase enzymes demonstrate selective nitrile-to-acid conversion under mild conditions (pH 7.0, 30°C). While environmentally favorable, enzyme stability and substrate specificity limitations hinder broad adoption.
Comparative Analysis of Methodologies
Table 2: Method Comparison for 2-Amino-4,6-dimethylnicotinic Acid Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrolysis | 82.9 | 97.06 | High | Moderate |
| Arylamide Cyclization | N/A | N/A | Moderate | Low |
| Microwave-Assisted | 72 | 95 | Low | High |
The hydrolysis route remains superior for industrial applications due to its robustness and high purity. However, the arylamide method offers versatility for synthesizing niche derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:
Condensation Reactions: Reacts with triethyl orthoformate and arylamines to form pyrido[2,3-d]pyrimidines.
Cyclization Reactions: Forms pyrido[2,3-d]pyrimidines upon heating with urea or ammonium thiocyanate.
Common Reagents and Conditions
Triethyl Orthoformate: Used in condensation reactions.
Urea or Ammonium Thiocyanate: Used in cyclization reactions.
Major Products
Pyrido[2,3-d]pyrimidines: Formed from condensation and cyclization reactions.
Scientific Research Applications
2-Amino-4,6-dimethylnicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dimethylnicotinic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, derivatives of this compound have shown inhibitory effects on certain enzymes and inflammatory mediators .
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidines
- Structure: Pyrimidine core with amino, dichloro, and substituents at position 5 (e.g., 5-fluoro).
- Synthesis : Prepared via modified condensation of malonic acid diesters with guanidine in sodium ethoxide, followed by chlorination .
- Biological Activity: 2-Amino-4,6-dichloropyrimidines inhibit nitric oxide (NO) production in immune-activated mouse peritoneal cells, with IC₅₀ values ranging from 2 μM (5-fluoro derivative) to 36 μM . In contrast, 2-amino-4,6-dihydroxypyrimidines lack NO-inhibitory activity, highlighting the critical role of chloro substituents .
- Key Difference: The dichloropyrimidines exhibit potent bioactivity due to electron-withdrawing chloro groups, whereas 2-amino-4,6-dimethylnicotinic acid’s methyl groups likely enhance lipophilicity but may reduce electrophilic reactivity .
2-Amino-4,6-diphenylnicotinonitriles
- Structure: Nicotinonitrile backbone with amino, diphenyl, and nitrile groups.
- Synthesis : Derived from substituted chalcones and guanidinium carbonate in DMF .
- Properties :
- These compounds display significant photophysical activity due to extended π-conjugation from phenyl groups, making them candidates for optoelectronic applications .
- Cytotoxicity screening reveals moderate activity, with structural modifications (e.g., nitrile vs. carboxylic acid) influencing cell permeability and target interactions .
2-Amino-4,6-dimethylpyrimidine
- Structure: Pyrimidine ring with amino and dimethyl groups.
- Co-Crystal Behavior: Forms co-crystals with diclofenac via hydrogen bonding, unlike 2-aminopyridine, which forms salts. This distinction arises from the weaker charge density (−287 kJ/mol) on the pyrimidine nitrogen, insufficient to deprotonate diclofenac .
- Key Difference: The dimethylpyrimidine’s planar structure and nitrogen basicity differ from the pyridine-based 2-amino-4,6-dimethylnicotinic acid, affecting supramolecular interactions .
Chlorinated Nicotinic Acid Derivatives (e.g., 2-Chloro-4,6-dimethylnicotinic Acid)
- Structure : Chloro and methyl substituents on the nicotinic acid core.
- Properties: Chloro groups increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to the amino group in 2-amino-4,6-dimethylnicotinic acid . Derivatives like methyl 2-amino-4,6-dichloronicotinate (CAS: 1044872-40-3) show structural similarity but differ in bioactivity due to ester vs. acid functionalities .
- Key Difference : Chloro substituents may improve metabolic stability but reduce solubility relative to methyl groups .
Positional Isomers: 4-Aminonicotinic Acid and 5-Aminonicotinic Acid
- Structure: Amino group at positions 4 or 5 instead of position 2.
- Properties: 4-Aminonicotinic acid (CAS: 5345-47-1) has a higher melting point (295–297°C) due to stronger intermolecular hydrogen bonding . 5-Aminonicotinic acid (CAS: 24242-19-1) exhibits altered acidity (pKa ~3–4) compared to the 2-amino isomer (pKa 2.60) .
Data Tables
Table 1. Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | pKa | Key Substituents |
|---|---|---|---|---|---|
| 2-Amino-4,6-dimethylnicotinic acid | C₈H₁₀N₂O₂ | 166.18 | 223 | 2.60 | 2-NH₂, 4,6-CH₃ |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | C₄H₃Cl₂FN₂ | 189.44 | N/A | N/A | 2-NH₂, 4,6-Cl, 5-F |
| 2-Amino-4,6-diphenylnicotinonitrile | C₁₈H₁₂N₄ | 284.31 | N/A | N/A | 2-NH₂, 4,6-Ph, CN |
| 4-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | 295–297 | ~3.0 | 4-NH₂ |
Biological Activity
2-Amino-4,6-dimethylnicotinic acid (ADMN) is a derivative of nicotinic acid characterized by an amino group at the 2-position and two methyl groups at the 4 and 6 positions of the pyridine ring. Its molecular formula is C_8H_10N_2O_2, with a molar mass of approximately 178.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition, cytotoxicity against cancer cells, and anti-inflammatory properties.
The biological activity of ADMN primarily involves its interaction with various biological targets:
- Enzyme Inhibition : ADMN can bind to active sites on enzymes, altering their activity. This interaction is crucial for its potential therapeutic effects.
- Cytotoxicity : Studies have shown that ADMN exhibits significant cytotoxicity against breast cancer cell lines, surpassing the potency of established chemotherapeutic agents like Doxorubicin .
- Chemical Reactivity : The compound undergoes various chemical reactions, including substitution and condensation reactions, leading to the formation of biologically active derivatives such as pyrido[2,3-d]pyrimidines .
Biological Activities
ADMN has been investigated for several biological activities:
- Anticancer Activity : Research indicates that ADMN demonstrates exceptional cytotoxicity against breast cancer cell lines. Its derivatives have been explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Properties : Preliminary studies suggest that ADMN may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .
- Antioxidant Activity : The compound has also been studied for its potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of ADMN:
- Cytotoxicity Study :
- Photophysical Properties :
-
Synthesis and Derivatives :
- Research on the synthesis of ADMN and its derivatives demonstrated that they could be converted into various biologically active compounds through reactions with urea or ammonium thiocyanate, highlighting their versatility in drug development.
Comparison with Similar Compounds
ADMN shares structural similarities with other nicotinic acid derivatives. The following table summarizes key comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminonicotinic Acid | Contains only one amino group | Lacks methyl groups affecting solubility |
| 6-Methylnicotinic Acid | Contains a methyl group at position six | Does not have an amino group |
| 3-Aminonicotinic Acid | Amino group at position three | Different reactivity due to substitution position |
| 2-Amino-6-methylisonicotinic Acid | Isomer with different methyl positioning | Varies in biological activity compared to ADMN |
The dual substitution pattern of ADMN imparts distinct chemical properties compared to its analogs, influencing both solubility and interaction profiles with biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-4,6-dimethylnicotinic acid, and how are intermediates purified?
- Methodology : The compound can be synthesized via hydrolysis of its ethyl ester derivative (e.g., Ethyl 2-amino-4,6-dimethylnicotinate) under acidic or basic conditions. For example, acid-catalyzed hydrolysis using HCl or H₂SO₄ in aqueous ethanol at reflux (80–100°C) yields the carboxylic acid. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane gradients). The ester precursor is synthesized via enamine rearrangement of pyrimidinylacetic acid esters with amines, as described in nicotinic acid derivative syntheses .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing 2-Amino-4,6-dimethylnicotinic acid?
- Methodology :
- Spectroscopy :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to identify amino (–NH₂), methyl (–CH₃), and carboxylic acid (–COOH) groups.
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N–H stretch).
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation.
- Crystallography : Single-crystal X-ray diffraction using SHELX software for structural refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) are analyzed via graph set notation .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in the reactivity of 2-Amino-4,6-dimethylnicotinic acid with electrophilic agents?
- Methodology : Contradictions may arise from competing reaction pathways (e.g., nucleophilic substitution vs. ring functionalization). To address this:
Perform kinetic studies under varied conditions (pH, solvent polarity, temperature).
Use control experiments with methylated analogs (e.g., 2-Amino-4,6-dimethylpyrimidine) to isolate electronic effects.
Monitor intermediates via in situ FTIR or HPLC-MS. For example, highlights how substituents on pyrimidine rings alter reactivity during transamination .
Q. What strategies optimize the synthesis of 2-Amino-4,6-dimethylnicotinic acid derivatives for biological activity screening?
- Methodology :
- Derivatization : Introduce alkyl/aryl groups at the amino or carboxylic acid positions via:
- Amide Coupling : Use EDC/HOBt or DCC to link the acid to amines.
- Mannich Reactions : Form C–N bonds using formaldehyde and secondary amines.
- Biological Screening : Prioritize derivatives based on computational predictions (e.g., molecular docking for enzyme inhibition). demonstrates how substituent effects in pyrimidine analogs correlate with nitric oxide (NO) inhibition, suggesting similar SAR approaches .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of 2-Amino-4,6-dimethylnicotinic acid in cocrystals?
- Methodology :
Cocrystallize with complementary hydrogen-bond donors/acceptors (e.g., anthranilic acid).
Analyze crystal packing via X-ray diffraction and graph set analysis (e.g., Etter’s rules for N–H···O and O–H···N motifs).
Compare with structurally similar systems, such as 2-amino-4,6-dimethylpyrimidine cocrystals, where N–H···O interactions dominate .
Q. What computational methods predict the pharmacokinetic properties of 2-Amino-4,6-dimethylnicotinic acid derivatives?
- Methodology :
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict absorption and bioavailability.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models.
- Docking Studies : Target enzymes (e.g., nitric oxide synthase) using AutoDock Vina or Schrödinger Suite, informed by biological data from pyrimidine analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
